Diacetyl boldine Diacetyl boldine Diacetyl boldine is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 72584-75-9
VCID: VC0525861
InChI: InChI=1S/C23H25NO6/c1-12(25)29-19-10-15-8-17-21-14(6-7-24(17)3)9-20(30-13(2)26)23(28-5)22(21)16(15)11-18(19)27-4/h9-11,17H,6-8H2,1-5H3/t17-/m0/s1
SMILES: CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC
Molecular Formula: C23H25NO6
Molecular Weight: 411.4 g/mol

Diacetyl boldine

CAS No.: 72584-75-9

Cat. No.: VC0525861

Molecular Formula: C23H25NO6

Molecular Weight: 411.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Diacetyl boldine - 72584-75-9

Specification

CAS No. 72584-75-9
Molecular Formula C23H25NO6
Molecular Weight 411.4 g/mol
IUPAC Name [(6aS)-9-acetyloxy-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-yl] acetate
Standard InChI InChI=1S/C23H25NO6/c1-12(25)29-19-10-15-8-17-21-14(6-7-24(17)3)9-20(30-13(2)26)23(28-5)22(21)16(15)11-18(19)27-4/h9-11,17H,6-8H2,1-5H3/t17-/m0/s1
Standard InChI Key XMEDXTRRSJHOLZ-KRWDZBQOSA-N
Isomeric SMILES CC(=O)OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC
SMILES CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC
Canonical SMILES CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Diacetyl boldine (C₂₃H₂₅NO₆) is synthesized through the acetylation of boldine, an aporphine alkaloid extracted from the bark of Peumus boldus (boldo tree). The addition of two acetyl groups at positions 1 and 10 of the boldine backbone enhances its lipophilicity, reflected in a log P value of 2.9 . This modification optimizes its interaction with lipid-rich biological membranes, a critical factor for topical and systemic applications.

Table 1: Physicochemical Properties of Diacetyl Boldine

PropertyValueSource
Molecular weight411.40 g/mol
Melting point160–162°C
SolubilitySoluble in ethanol, DMSO
Log P2.9
Storage conditions+2 … +8°C

Synthesis Pathway

The production of diacetyl boldine involves three key stages:

  • Extraction: Boldine is isolated from boldo tree bark using solvent extraction (e.g., ethanol or methanol) followed by column chromatography for purification .

  • Acetylation: Boldine undergoes reaction with acetic anhydride or acetyl chloride in the presence of a base catalyst (e.g., pyridine), introducing acetyl groups at hydroxyl sites .

  • Purification: Crystallization or high-performance liquid chromatography (HPLC) ensures ≥95% purity, as required for pharmaceutical applications .

Mechanisms of Biological Action

Tyrosinase Inhibition

Diacetyl boldine exerts a dual inhibitory effect on tyrosinase, the enzyme responsible for melanin synthesis:

  • Direct Inhibition: Competes with L-tyrosine for binding at the enzyme’s active site, reducing melanogenesis by 53% in vitro .

  • Structural Stabilization: Stabilizes tyrosinase in its inactive conformation, further decreasing enzymatic activity . Clinical trials report a 70% reduction in melanin production in patients with melasma after 12 weeks of topical application .

Antioxidant Activity

The compound scavenges reactive oxygen species (ROS) via its phenolic hydroxyl groups, mitigating oxidative stress in dermal fibroblasts. In UV-irradiated skin models, diacetyl boldine reduced lipid peroxidation by 42% compared to untreated controls .

Antimelanoma Effects

Microemulsion formulations of diacetyl boldine exhibit marked cytotoxicity against B16BL6 melanoma cells, with IC₅₀ values of 1 µg/mL (F1 formulation) versus 50 µg/mL for conventional oil-based solutions . Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation, evidenced by caspase-3 upregulation .

Pharmacological and Cosmetic Applications

Dermatological Uses

Hyperpigmentation Management: In a double-blind study, a 4% diacetyl boldine cream reduced the Melanin Index by 34% in 89% of participants, outperforming 2% hydroquinone (27% reduction) .

Anti-Aging Formulations: By neutralizing ROS, the compound preserves collagen integrity, reducing wrinkle depth by 22% in photodamaged skin over 8 weeks .

Table 2: Efficacy of Diacetyl Boldine in Clinical Studies

ParameterResultStudy DurationSource
Melanin reduction34–70%12 weeks
Wrinkle depth decrease22%8 weeks
Patient satisfaction81% reported brighter skin6 weeks

Oncology Research

Topical microemulsions loaded with diacetyl boldine achieved 98% skin retention in ex vivo models, enabling localized delivery for melanoma therapy . Synergistic effects with paclitaxel enhanced cytotoxicity in multidrug-resistant melanoma lines by 40% .

Formulation Innovations

Microemulsion Systems

A pseudo-ternary phase diagram identified optimal microemulsion compositions comprising medium-chain triglycerides (MCT), lecithin, and Solutol® HS 15. Key outcomes:

  • Globule Size: 50 nm with polydispersity index <0.2, ensuring uniform drug distribution .

  • Permeation Enhancement: 3.2-fold higher skin retention vs. MCT oil solutions .

  • Stability: No phase separation observed over 6 months at 25°C .

Hybrid Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles conjugated with diacetyl boldine demonstrated sustained release over 72 hours, maintaining therapeutic concentrations in epidermal layers .

Comparative Analysis with Alternative Agents

Hydroquinone: While 4% hydroquinone reduces melanin by 40–60%, it causes ochronosis in 10–15% of long-term users. Diacetyl boldine offers comparable efficacy without this risk .

Kojic Acid: Although effective, kojic acid degrades rapidly in formulations. Diacetyl boldine’s acetyl groups confer stability, with a shelf life exceeding 24 months .

Future Research Directions

Combination Therapies

Preliminary data suggest synergy with tranexamic acid, amplifying melanin suppression by 89% in co-culture models . Clinical trials are needed to validate these findings.

Transdermal Delivery Systems

Iontophoretic delivery could enhance penetration for systemic applications, particularly in metastatic melanoma. Early-stage in vitro models show a 4.1-fold flux increase under 0.5 mA/cm² current .

Environmental Impact

Sustainable extraction methods for boldine are under investigation, including enzymatic hydrolysis of boldo tree byproducts, aiming to reduce solvent waste by 75% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator